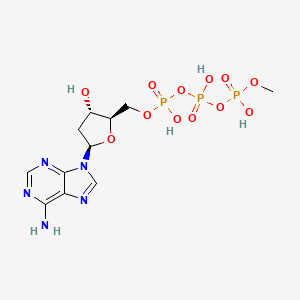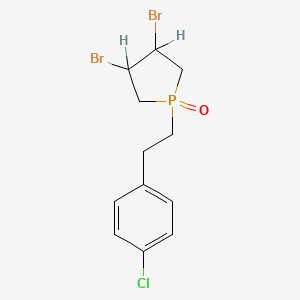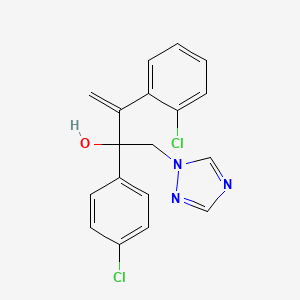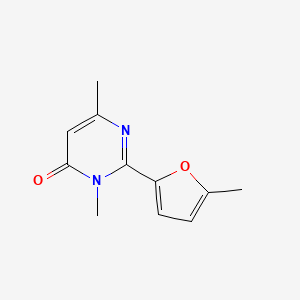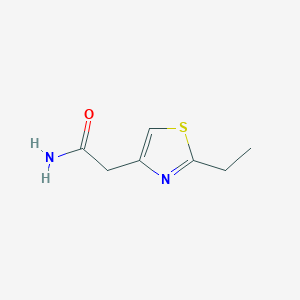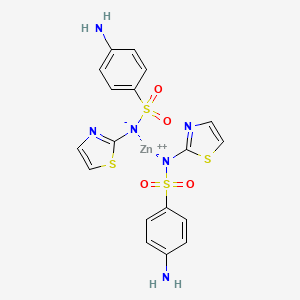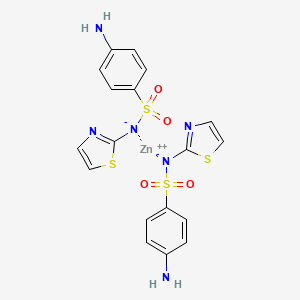
Zinc sulfathiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc sulfathiazole is a compound formed by the combination of zinc and sulfathiazole. Sulfathiazole is an organosulfur compound that was once widely used as an antimicrobial agent. This compound is known for its antibacterial properties and is often used in topical formulations to treat infections, particularly in burn therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc sulfathiazole can be synthesized by reacting sulfathiazole with zinc salts in an aqueous solution. The reaction typically involves the formation of a complex where zinc coordinates with the sulfathiazole molecules. The composition of the resulting compound is generally Zn(ST)2, where ST represents sulfathiazole .
Industrial Production Methods: In industrial settings, this compound is prepared by dissolving sulfathiazole in a suitable solvent, such as ethanol or water, and then adding a zinc salt, such as zinc sulfate or zinc chloride. The mixture is stirred and heated to facilitate the reaction, and the resulting product is filtered, washed, and dried to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc sulfathiazole undergoes various chemical reactions, including:
Substitution Reactions: The thiazole ring in sulfathiazole can participate in nucleophilic substitution reactions.
Complexation Reactions: Zinc can form coordination complexes with other ligands.
Common Reagents and Conditions:
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Substitution: Common reagents include halogens and nucleophiles that can attack the thiazole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives .
Applications De Recherche Scientifique
Zinc sulfathiazole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other thiazole derivatives.
Biology: this compound exhibits antibacterial properties and is used in studies related to microbial inhibition.
Medicine: It is used in topical formulations for treating infections, particularly in burn therapy.
Industry: this compound is used in the formulation of antimicrobial coatings and materials.
Mécanisme D'action
The mechanism of action of zinc sulfathiazole involves the inhibition of bacterial enzyme activity. Sulfathiazole, a component of this compound, acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound effectively starves the bacteria of folate, leading to their death .
Comparaison Avec Des Composés Similaires
Zinc Sulfadiazine: Another zinc compound used in burn therapy with similar antibacterial properties.
Sulfathiazole: The parent compound of zinc sulfathiazole, used as an antimicrobial agent.
Sulfadiazine: A sulfonamide antibiotic similar to sulfathiazole but with different pharmacokinetic properties.
Uniqueness: this compound is unique due to its combination of zinc and sulfathiazole, which enhances its antibacterial properties and makes it particularly effective in topical applications for burn therapy. Its ability to form stable complexes with zinc also distinguishes it from other sulfonamide antibiotics .
Propriétés
Numéro CAS |
5434-78-6 |
|---|---|
Formule moléculaire |
C18H16N6O4S4Zn |
Poids moléculaire |
574.0 g/mol |
Nom IUPAC |
zinc;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide |
InChI |
InChI=1S/2C9H8N3O2S2.Zn/c2*10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h2*1-6H,10H2;/q2*-1;+2 |
Clé InChI |
BYDMFZFWWZCIFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



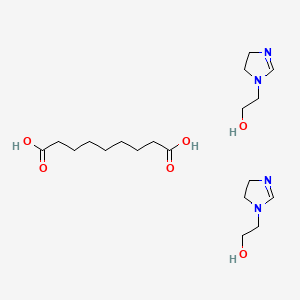
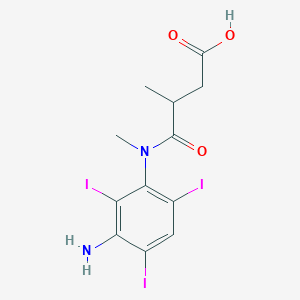
![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)

![8a-Benzyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12804586.png)

